

N-(phenoxyacetyl)glycine (CAS 14231-45-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(phenoxyacetyl)glycine

Cat. No.: B081086

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(phenoxyacetyl)glycine, with the Chemical Abstracts Service (CAS) number 14231-45-9, is an N-acylglycine derivative. This class of molecules plays a significant role in various biological processes, including the metabolism and detoxification of xenobiotics. This technical guide provides a detailed overview of **N-(phenoxyacetyl)glycine**, focusing on its synthesis, physicochemical properties, and putative metabolic pathways. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and draws comparisons with structurally related molecules to offer a comprehensive resource for researchers.

Chemical and Physical Properties

Quantitative physicochemical data for **N-(phenoxyacetyl)glycine** is not readily available in peer-reviewed literature. However, based on its structure, certain properties can be inferred. A table of estimated and experimentally determined (where available for analogous compounds) properties is provided below.

Property	Value	Notes
Molecular Formula	C ₁₀ H ₁₁ NO ₄	-
Molecular Weight	209.20 g/mol	-
Appearance	White to off-white solid (predicted)	Based on similar N-acyl glycines.
Melting Point	Not available	-
Solubility	Sparingly soluble in water (predicted)	The presence of the carboxylic acid and amide groups suggests some water solubility, while the phenoxyacetyl group imparts lipophilicity. Expected to be soluble in organic solvents like DMSO and DMF.
pKa (Carboxylic Acid)	~3-4 (estimated)	The pKa of the carboxylic acid group is expected to be in a similar range to other N-acyl glycines.

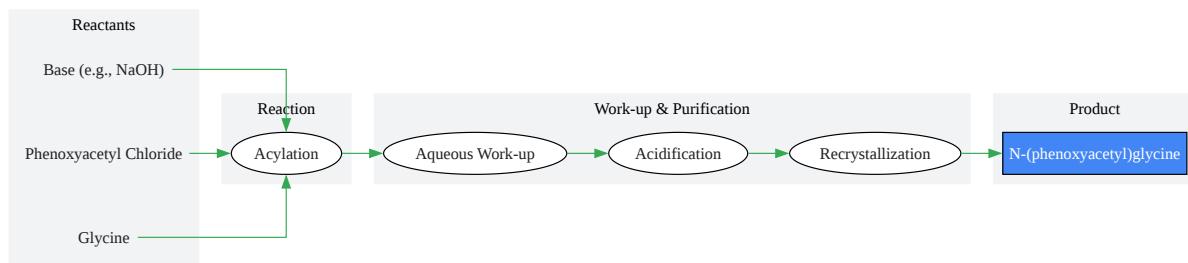
Synthesis

A specific, detailed experimental protocol for the synthesis of **N-(phenoxyacetyl)glycine** is not widely published. However, a general and robust method for the synthesis of N-acyl glycines involves the acylation of glycine. A plausible synthetic route is the Schotten-Baumann reaction between phenoxyacetyl chloride and glycine in an alkaline aqueous medium.

General Experimental Protocol for N-Acylation of Glycine

This protocol is a generalized procedure based on the synthesis of similar N-acyl glycines and should be optimized for the specific synthesis of **N-(phenoxyacetyl)glycine**.

Materials:


- Glycine
- Phenoxyacetyl chloride
- Sodium hydroxide (NaOH) or other suitable base
- Dichloromethane (DCM) or other suitable organic solvent
- Hydrochloric acid (HCl) for acidification
- Distilled water
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, pH meter, rotary evaporator)

Procedure:

- Dissolution of Glycine: Dissolve glycine in an aqueous solution of sodium hydroxide (typically 1-2 M) in a round-bottom flask, with cooling in an ice bath. The molar ratio of NaOH should be at least 2:1 with respect to glycine to neutralize the glycine and the HCl generated during the reaction.
- Preparation of Acylating Agent: Dissolve phenoxyacetyl chloride in an appropriate organic solvent like dichloromethane.
- Acylation Reaction: Slowly add the solution of phenoxyacetyl chloride to the chilled, stirring glycine solution. The pH of the reaction mixture should be monitored and maintained in the alkaline range (pH 9-11) by the addition of more NaOH solution as needed. The reaction is typically stirred for several hours at room temperature or below.
- Work-up: After the reaction is complete (monitored by TLC or LC-MS), the organic layer is separated. The aqueous layer is washed with an organic solvent to remove any unreacted phenoxyacetyl chloride or phenoxyacetic acid.
- Acidification: The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2 using dilute hydrochloric acid. This will precipitate the N-

(phenoxyacetyl)glycine product.

- Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
- Drying: The purified product is dried under vacuum to yield **N-(phenoxyacetyl)glycine**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-(phenoxyacetyl)glycine**.

Spectroscopic Data

Specific spectroscopic data for **N-(phenoxyacetyl)glycine** is not readily available. The following are predicted key signals based on its chemical structure and data from analogous compounds like phenylacetylglucine.

¹H NMR Spectroscopy (Predicted)

- Aromatic Protons (phenoxy group): Multiplet in the range of δ 6.9-7.4 ppm.
- Methylene Protons (-O-CH₂-CO-): A singlet around δ 4.5-4.7 ppm.

- Methylene Protons (glycine): A doublet around δ 3.9-4.1 ppm (due to coupling with the amide proton).
- Amide Proton (-NH-): A triplet around δ 8.0-8.5 ppm.
- Carboxylic Acid Proton (-COOH): A broad singlet, which may be exchangeable with D₂O, typically downfield (>10 ppm).

¹³C NMR Spectroscopy (Predicted)

- Carboxylic Carbonyl Carbon: ~172-175 ppm.
- Amide Carbonyl Carbon: ~168-170 ppm.
- Aromatic Carbons (phenoxy group): ~115-160 ppm.
- Methylene Carbon (-O-CH₂-CO-): ~65-70 ppm.
- Methylene Carbon (glycine): ~40-45 ppm.

Infrared (IR) Spectroscopy (Predicted)

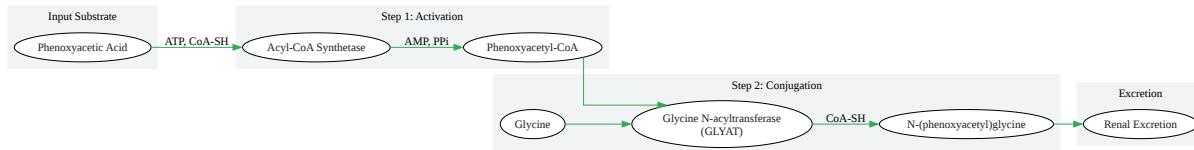
- O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹.
- N-H Stretch (Amide): Around 3300 cm⁻¹.
- C=O Stretch (Carboxylic Acid): Around 1700-1725 cm⁻¹.
- C=O Stretch (Amide I band): Around 1640-1660 cm⁻¹.
- N-H Bend (Amide II band): Around 1530-1550 cm⁻¹.
- C-O-C Stretch (Ether): Around 1240 cm⁻¹.
- C-H Bends (Aromatic): Peaks in the fingerprint region.

Mass Spectrometry (Predicted)

- Molecular Ion Peak [M]⁺ or [M+H]⁺: Expected at m/z 209 or 210, respectively.

- Key Fragmentation Patterns:
 - Loss of water (-18) from the carboxylic acid.
 - Cleavage of the amide bond, leading to fragments corresponding to the phenoxyacetyl moiety (m/z 151) and the glycine moiety (m/z 75).
 - Fragmentation of the phenoxyacetyl group, including the loss of the phenoxy radical (m/z 93) to give an acylium ion (m/z 58).

Biological Activity and Metabolic Pathways


Putative Biological Role

N-(phenoxyacetyl)glycine is a xenobiotic metabolite. The conjugation of xenobiotic carboxylic acids with glycine is a well-established detoxification pathway in mammals. This process increases the water solubility of the parent compound, facilitating its renal excretion.

Metabolic Pathway

The metabolism of **N-(phenoxyacetyl)glycine** is presumed to follow the general pathway for the glycine conjugation of xenobiotic carboxylic acids. This is a two-step enzymatic process that primarily occurs in the mitochondria of liver and kidney cells. [1]

- Activation to Acyl-CoA Thioester: Phenoxyacetic acid is first activated to its coenzyme A (CoA) thioester, phenoxyacetyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase (ligase) and requires ATP. The formation of the acyl-CoA thioester is generally the rate-limiting step in this metabolic pathway. [1]2. Conjugation with Glycine: The phenoxyacetyl group is then transferred from phenoxyacetyl-CoA to the amino group of glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT). Phenoxyacetyl-CoA has been identified as a substrate for a type of glycine N-acyltransferase, specifically phenylacetyl-CoA:amino acid N-acyltransferase.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Species variations in the renal and hepatic conjugation of 3-phenoxybenzoic acid with glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(phenoxyacetyl)glycine (CAS 14231-45-9): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081086#n-phenoxyacetyl-glycine-cas-14231-45-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com